ETHYL 4-{4-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Overview
Description
Ethyl 4-{4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(4-pyridinyl)ethyl]-2-thioxo-1-imidazolidinyl}benzoate is a complex organic compound with a unique structure that includes various functional groups such as ethoxyphenyl, pyridinyl, and imidazolidinyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Ethoxyphenyl Amino Group: This step involves the reaction of 4-ethoxyaniline with an appropriate acylating agent to form the ethoxyphenyl amino group.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Imidazolidinyl Ring: This step involves the cyclization of an intermediate compound to form the imidazolidinyl ring, which is facilitated by the presence of a thioxo group.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(4-pyridinyl)ethyl]-2-thioxo-1-imidazolidinyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
Scientific Research Applications
Ethyl 4-{4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(4-pyridinyl)ethyl]-2-thioxo-1-imidazolidinyl}benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 4-{4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(4-pyridinyl)ethyl]-2-thioxo-1-imidazolidinyl}benzoate can be compared with similar compounds, such as:
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate: This compound has a similar ethoxyphenyl group but differs in the presence of a thiophene ring instead of an imidazolidinyl ring.
Ethyl 2-aminothiazole-4-acetate: This compound contains a thiazole ring and an amino group, making it structurally similar but functionally different.
The uniqueness of ETHYL 4-{4-[2-(4-ETHOXYANILINO)-2-OXOETHYL]-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5S/c1-3-37-24-11-7-22(8-12-24)31-26(34)19-25-27(35)33(23-9-5-21(6-10-23)28(36)38-4-2)29(39)32(25)18-15-20-13-16-30-17-14-20/h5-14,16-17,25H,3-4,15,18-19H2,1-2H3,(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPPRARYPLYRGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=NC=C3)C4=CC=C(C=C4)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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